molecular formula C18H25N3O B14453321 N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine CAS No. 77972-03-3

N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine

Cat. No.: B14453321
CAS No.: 77972-03-3
M. Wt: 299.4 g/mol
InChI Key: ZPHDQGMXMLNXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyridine ring, which is further substituted with a morpholine ring and two methyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a benzyl halide in the presence of a base. This is followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine groups, using reagents such as sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Shares structural similarities with the presence of a benzyl group and a morpholine ring.

    9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Another compound with a morpholine ring and similar functional groups.

Uniqueness

N-Benzyl-6,6-dimethyl-4-morpholin-4-YL-5H-pyridin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity

Properties

CAS No.

77972-03-3

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

N-benzyl-2,2-dimethyl-4-morpholin-4-yl-1,3-dihydropyridin-6-imine

InChI

InChI=1S/C18H25N3O/c1-18(2)13-16(21-8-10-22-11-9-21)12-17(20-18)19-14-15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3,(H,19,20)

InChI Key

ZPHDQGMXMLNXLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=NCC2=CC=CC=C2)N1)N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.